molecular formula C14H11IO B1324247 3'-Iodo-2-phenylacetophenone CAS No. 214900-27-3

3'-Iodo-2-phenylacetophenone

Cat. No.: B1324247
CAS No.: 214900-27-3
M. Wt: 322.14 g/mol
InChI Key: RBJBDLODDSSGNG-UHFFFAOYSA-N
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Description

3’-Iodo-2-phenylacetophenone is an organic compound with the molecular formula C14H11IO. It is characterized by the presence of an iodine atom at the 3’ position and a phenyl group at the 2 position of the acetophenone structure. This compound is used in various chemical reactions and has applications in scientific research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3’-Iodo-2-phenylacetophenone can be synthesized through several methods. One common approach involves the iodination of 2-phenylacetophenone using iodine and a suitable oxidizing agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent such as dimethyl sulfoxide (DMSO) or acetic acid. The reaction conditions may vary, but temperatures around 100°C are commonly used .

Industrial Production Methods

Industrial production of 3’-Iodo-2-phenylacetophenone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3’-Iodo-2-phenylacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted phenylacetophenones.

    Oxidation: Formation of phenylglyoxal or benzoic acid derivatives.

    Reduction: Formation of phenylethanol derivatives.

Scientific Research Applications

3’-Iodo-2-phenylacetophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3’-Iodo-2-phenylacetophenone involves its ability to participate in various chemical reactions due to the presence of the iodine atom and the carbonyl group. The iodine atom can act as a leaving group in substitution reactions, while the carbonyl group can undergo nucleophilic addition or reduction. These properties make it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar Compounds

    2-Iodoacetophenone: Similar structure but with the iodine atom at the 2 position.

    4-Iodoacetophenone: Iodine atom at the 4 position.

    2-Phenylacetophenone: Lacks the iodine atom.

Uniqueness

3’-Iodo-2-phenylacetophenone is unique due to the specific positioning of the iodine atom, which influences its reactivity and the types of reactions it can undergo. This positioning allows for selective substitution reactions that are not possible with other isomers .

Properties

IUPAC Name

1-(3-iodophenyl)-2-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11IO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBJBDLODDSSGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642282
Record name 1-(3-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214900-27-3
Record name 1-(3-Iodophenyl)-2-phenylethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

m-Iodobenzoic acid (1 g, 0.004 mol) was dissolved in MeCN (20 ml), Cs2CO3 (2.63 g, 2 eq) and benzyl bromide (0.528 ml, 1.1 eq) added. The mixture was heated at reflux overnight. The mixture was concentrated, taken up in EtOAc, washed with water, dried (MgSO4), and concentrated. The residue was purified by silica gel chromatography (0-60% EtOAc in hexane) to give 1.6 g of M16-3.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Cs2CO3
Quantity
2.63 g
Type
reactant
Reaction Step Two
Quantity
0.528 mL
Type
reactant
Reaction Step Two

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